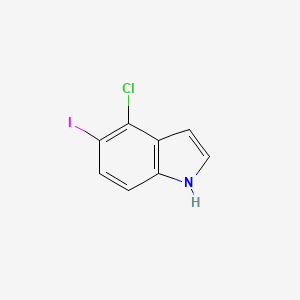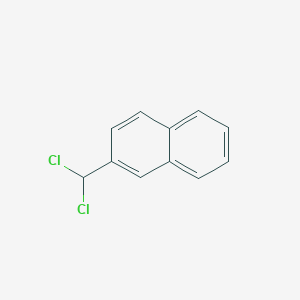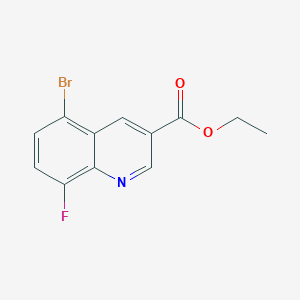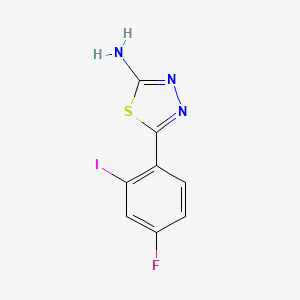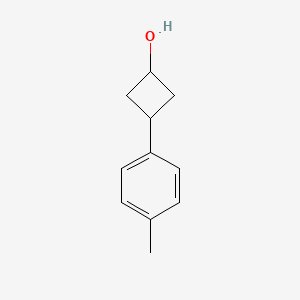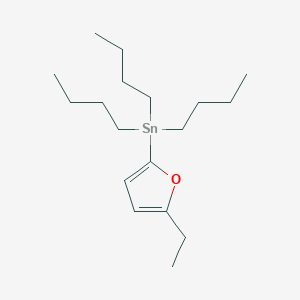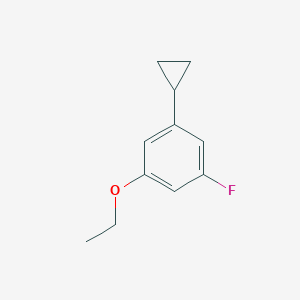
1-Cyclopropyl-3-ethoxy-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-ethoxy-5-fluorobenzene is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with a cyclopropyl group, an ethoxy group, and a fluorine atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-ethoxy-5-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acids, metal oxides, metal triflates, and ionic liquids . The reaction typically requires anhydrous conditions and produces corrosive acid wastes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing efficient catalytic systems to maximize yield and minimize waste. The choice of catalyst and reaction conditions can significantly impact the efficiency and environmental footprint of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile, facilitated by catalysts such as Lewis acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include acyl chlorides or anhydrides, with catalysts such as aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield monoacylated products, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-ethoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of fine chemicals, agrochemicals, and fragrances.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-ethoxy-5-fluorobenzene involves its interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-3-ethoxybenzene: Lacks the fluorine substituent, resulting in different chemical properties.
1-Cyclopropyl-5-fluorobenzene: Lacks the ethoxy group, affecting its reactivity and applications.
3-Ethoxy-5-fluorobenzene: Lacks the cyclopropyl group, leading to variations in its chemical behavior.
Uniqueness
1-Cyclopropyl-3-ethoxy-5-fluorobenzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H13FO |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-13-11-6-9(8-3-4-8)5-10(12)7-11/h5-8H,2-4H2,1H3 |
Clave InChI |
OQJACDZRWQUIFX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)C2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
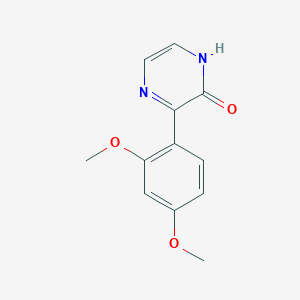
![Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13693310.png)


![2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13693319.png)
